Diphenyliodonium hexafluoroarsenate

Thermal initiator Processability Melting point

Diphenyliodonium hexafluoroarsenate (DPhI-AsF6) is a diaryliodonium salt with the molecular formula C12H10AsF6I and molecular weight 470.03 g/mol. It belongs to the class of cationic photoinitiators and thermal acid generators used primarily for epoxy and benzoxazine polymerization, where the non-nucleophilic hexafluoroarsenate anion governs both the acid strength of the photogenerated Brønsted acid and the thermal latency of the initiator.

Molecular Formula C12H10AsF6I
Molecular Weight 470.02 g/mol
CAS No. 62613-15-4
Cat. No. B1224313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyliodonium hexafluoroarsenate
CAS62613-15-4
Synonymsdiphenyliodonium
diphenyliodonium bromide
diphenyliodonium chloride
diphenyliodonium hexafluoroarsenate
diphenyliodonium hexafluorophosphate
diphenyliodonium iodide
diphenyliodonium nitrate
diphenyliodonium nitrite
diphenyliodonium sulfate (1:1)
diphenyliodonium tosylate
iodonium biphenyl
iodoniumdiphenyl
Molecular FormulaC12H10AsF6I
Molecular Weight470.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[As-](F)(F)(F)(F)F
InChIInChI=1S/C12H10I.AsF6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4,5,6)7/h1-10H;/q+1;-1
InChIKeyKFGZTBBPOZNSHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyliodonium Hexafluoroarsenate (CAS 62613-15-4): Baseline Characterization for Photoinitiator and Thermal Catalyst Procurement


Diphenyliodonium hexafluoroarsenate (DPhI-AsF6) is a diaryliodonium salt with the molecular formula C12H10AsF6I and molecular weight 470.03 g/mol . It belongs to the class of cationic photoinitiators and thermal acid generators used primarily for epoxy and benzoxazine polymerization, where the non-nucleophilic hexafluoroarsenate anion governs both the acid strength of the photogenerated Brønsted acid and the thermal latency of the initiator [1]. Commercial material is supplied as a white to almost white crystalline powder with purity ≥98.0% (HPLC, ion-exchange titration) and a melting point range of 129.0–132.0 °C . The compound is classified as a toxic substance (H300+H330) and requires refrigerated storage (0–10 °C) with protection from light and heat .

Why Diphenyliodonium Hexafluoroarsenate Cannot Be Substituted by a Generic Diaryliodonium Salt


Diaryliodonium salts bearing different counteranions are not functionally interchangeable despite sharing the same diphenyliodonium cation. The identity of the anion directly determines three performance-critical parameters: the nucleophilicity of the gegenion (which governs whether the cationic chain reaction is prematurely terminated), the acid strength of the Brønsted acid released upon photolysis, and the physical properties including melting point, solubility, and storage stability [1]. In the fluorometallate series, the established order of decreasing anion nucleophilicity is BF4⁻ > PF6⁻ > AsF6⁻ > SbF6⁻, with the corresponding Brønsted acid strength following the inverse order (HSbF6 > HAsF6 > HPF6) [1]. Consequently, substituting a hexafluoroarsenate salt with a hexafluorophosphate or tetrafluoroborate analog will result in a measurably weaker photogenerated acid, altered cure kinetics, and potentially insufficient crosslink density in the final polymer network. The evidence below demonstrates where DPhI-AsF6 occupies a quantifiable intermediate position between the most reactive (but hydrolytically unstable and toxic) hexafluoroantimonate and the less reactive hexafluorophosphate and tetrafluoroborate alternatives.

Quantitative Differential Evidence for Diphenyliodonium Hexafluoroarsenate Relative to Closest Analogs


Melting Point Differentiates Processability Versus Diphenyliodonium Hexafluorophosphate

The melting point of diphenyliodonium hexafluoroarsenate (130 °C) is approximately 12 °C lower than that of the direct hexafluorophosphate analog (142 °C), measured on commercial materials from the same supplier [1]. A lower melting point can facilitate dissolution in monomer formulations at reduced temperatures and may correlate with enhanced compatibility in low-temperature curing processes. This places DPhI-AsF6 in an intermediate position between the lower-melting hexafluoroantimonate (124 °C) and the higher-melting hexafluorophosphate (142 °C) and triflate (178 °C) analogs [1].

Thermal initiator Processability Melting point

Anion-Dependent Acid Strength Defines Reactivity Tier Between Hexafluorophosphate and Hexafluoroantimonate

In the fluorometallate series, the anion nucleophilicity decreases in the order BF4⁻ > PF6⁻ > AsF6⁻ > SbF6⁻, and correspondingly, the Brønsted acid strength of the photogenerated species follows HAsF6 being a stronger acid than HPF6 but weaker than HSbF6 [1]. This class-level ordering is consistent with experiments where the photopolymerization sensitivity decreases in the order SbF6⁻ > AsF6⁻ > PF6⁻ > BF4⁻ [2]. DPhI-AsF6 therefore provides an acid strength intermediate that is sufficiently high for effective cationic initiation while avoiding the extreme hydrolytic sensitivity and antimony oxide formation issues documented for hexafluoroantimonate salts [1].

Photoacid generator Acid strength Cationic polymerization

Photo-Cross-Linking Quantum Yield Exceeds Unit Efficiency in Polyimide Resist Formulations

In a chemically amplified photo-cross-linking polyimide system, PI(6FDA/ep-AHHFP), diphenyliodonium hexafluoroarsenate (DPI-AsF6) demonstrated a gel quantum yield (Φgel) of 3.0 and a GPC-determined quantum yield (ΦGPC) of 2.6, indicating that each photochemical event generates multiple cross-links [1]. The activation energy for epoxy cross-linking in this system was approximately 6 kJ/mol, and the acid reaction radius was 19–30 Å when heated for 5–40 min at 50–195 °C [1]. The sensitivity (D0gel) was 4.8 × 10⁻¹⁰ einstein cm⁻² with a contrast of 5.7 [1]. When compared to a different photoacid generator, diphenyliodonium 9,10-dimethylanthracene-2-sulfonate (DIAS), the DPI-AsF6 system exhibited approximately double the acid reaction radius (19–30 Å vs. 8–16 Å) and a cross-linking quantum yield approximately 35× higher (Φgel = 3.0 vs. 0.084) [2]. Caution: this is not an intra-class comparison but demonstrates DPI-AsF6's benchmark performance.

Chemically amplified photoresist Quantum yield Polyimide

Thermal Curing Catalyst Performance in Benzoxazine Systems: Comparative Ranking Among Diaryliodonium Salts

In a direct comparative study of three diaryliodonium salts as thermal catalysts for bisphenol A-based benzoxazine (BA) curing, diphenyliodonium hexafluoroarsenate (AS) was tested alongside diaryliodonium tetrafluoroborate (DT) and diphenyliodonium hexafluorophosphate (PF) [1]. All three salts decreased the initial and peak curing temperatures (Ti and Tp) relative to uncatalyzed BA. Among them, PF exhibited the greatest catalytic effect: at 3 wt% loading, PF reduced Ti by 43 °C and Tp by 31 °C [1]. The paper does not report separate Ti and Tp values for AS, but the overall kinetic analysis indicates that the BA/ArIx systems (including AS) follow an autocatalytic model with activation energies slightly higher than that of neat BA [1]. This positions DPhI-AsF6 as a viable but not the most aggressive thermal curing catalyst within the diaryliodonium salt class; its utility lies in applications where the full reactivity of PF is not required and where the intermediate acid strength of AsF6 may offer a better balance of latency and cure speed.

Benzoxazine curing Thermal initiator DSC kinetics

Application Scenarios Where Diphenyliodonium Hexafluoroarsenate Offers Differentiated Value


Cationic UV-Cure Formulations Requiring Intermediate Acid Strength Without Antimony

In UV-curable epoxy or vinyl ether formulations where hexafluoroantimonate initiators are disfavored due to their hydrolytic instability, tendency to form antimony oxides upon storage, and toxic heavy metal content, DPhI-AsF6 provides a stronger photogenerated acid (HAsF6) than hexafluorophosphate alternatives (HPF6) while avoiding antimony-related degradation . This scenario is supported by the established anion reactivity order SbF6⁻ > AsF6⁻ > PF6⁻ and the melting point data showing DPhI-AsF6 (130 °C) dissolves more readily than DPhI-PF6 (142 °C) .

Chemically Amplified Negative-Tone Polyimide Photoresists

DPhI-AsF6 has been quantitatively characterized as a photoacid generator in a polyimide (PI(6FDA/ep-AHHFP)) photoresist system, achieving a gel quantum yield of 3.0, a sensitivity D0gel of 4.8 × 10⁻¹⁰ einstein cm⁻², and contrast γ of 5.7 . The acid reaction radius of 19–30 Å and low activation energy (~6 kJ/mol) make it suitable for high-resolution patterning applications where chemical amplification is required . Researchers procuring this compound for photoresist development benefit from this existing characterization dataset.

Thermal Curing of Benzoxazine Resins Requiring Moderated Catalytic Activity

For benzoxazine thermal curing where the aggressive catalytic activity of diphenyliodonium hexafluorophosphate (ΔTi = -43 °C, ΔTp = -31 °C at 3 wt%) may compromise processing window or final network properties, DPhI-AsF6 offers a documented alternative with moderated catalytic activity that still significantly lowers curing onset and peak temperatures relative to the uncatalyzed system . The autocatalytic kinetic model validated for the BA/ArIx system enables predictable process design when using DPhI-AsF6 .

Fundamental Photochemical Studies of Onium Salt Photoinitiation Mechanisms

DPhI-AsF6 has served as a primary model compound in laser flash photolysis studies that elucidated the homolytic Ar-I bond cleavage mechanism, the formation and reactivity of the phenyliodinium radical cation (PhI⁺·), and the quantum yields of acid formation during stationary photolysis . Its well-characterized photochemistry at 366 nm, including product quantum yields measured with nine different sensitizers , makes it the preferred reference compound for mechanistic investigations and for benchmarking new photoinitiator systems against a compound with extensively documented photophysical parameters.

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